GW0742

Description

Structure

3D Structure

Properties

IUPAC Name |

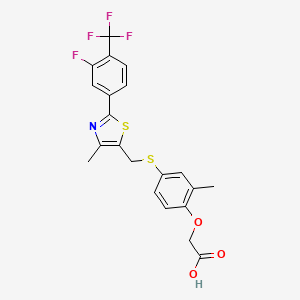

2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4NO3S2/c1-11-7-14(4-6-17(11)29-9-19(27)28)30-10-18-12(2)26-20(31-18)13-3-5-15(16(22)8-13)21(23,24)25/h3-8H,9-10H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVNEWGKWRGSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC(=C(C=C3)C(F)(F)F)F)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040760 | |

| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317318-84-6 | |

| Record name | 2-[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317318-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW0742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[({2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-0742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PZK9FJC4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of GW0742 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW0742 is a potent and selective synthetic agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2][3] Activation of PPARδ by this compound initiates a cascade of transcriptional changes that collectively enhance fatty acid catabolism, improve lipoprotein profiles, and modulate inflammatory responses. This technical guide provides an in-depth exploration of the mechanism of action of this compound in lipid metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: PPARδ Activation

This compound functions by binding to and activating PPARδ, a ligand-activated transcription factor.[4][5] Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in multiple aspects of lipid metabolism.[6]

Key Effects on Lipid Metabolism:

-

Enhanced Fatty Acid Oxidation: this compound stimulates the uptake and beta-oxidation of fatty acids in skeletal muscle, cardiac tissue, and astrocytes.[4][7][8] This is achieved through the upregulation of genes encoding for key enzymes and transporters involved in fatty acid metabolism, such as Carnitine Palmitoyltransferase 1 (CPT1).[7][9]

-

Improved Lipoprotein Profile: Treatment with this compound has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol," and decrease levels of low-density lipoprotein (LDL) cholesterol and triglycerides.[10][11][12]

-

Stimulation of Reverse Cholesterol Transport: this compound promotes the process of reverse cholesterol transport (RCT), which is the pathway for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion in the feces.[13][14] This is partly mediated by increased expression of the ATP-binding cassette transporter A1 (ABCA1) and a reduction in the intestinal cholesterol transporter Niemann-Pick C1-like 1 (NPC1L1).[14]

-

Reduction of Adiposity: In preclinical models of diet-induced obesity, this compound has been demonstrated to reduce fat mass and prevent weight gain.[10][15]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of lipid metabolism as reported in preclinical studies.

Table 1: Effects of this compound on Plasma Lipid Profile in Mice

| Parameter | Treatment Group | Change from Control | Reference |

| Total Cholesterol | This compound (10 mg/kg/day) | +46% | [14] |

| HDL Cholesterol | This compound (10 mg/kg/day) | +45% | [14] |

| Non-HDL Cholesterol | This compound (10 mg/kg/day) | +49% | [14] |

| Triglycerides | This compound (3 mg/kg/day) | Suppressed increase | [12] |

| HDL Cholesterol | This compound (3 mg/kg/day) | Increased | [12] |

Table 2: Effects of this compound on Gene Expression in Mice

| Gene | Tissue | Treatment Group | Change in mRNA Expression | Reference |

| NPC1L1 | Small Intestine | This compound (10 mg/kg/day) | -40% | [14] |

| ABCG5 | Liver | This compound (10 mg/kg/day) | +70% | [14] |

| CPT1a | Astrocytes (in vitro) | This compound | Enhanced expression | [7][9] |

| Angptl4 | Right Heart | This compound | Increased | [16] |

| Mcad | Not Specified | This compound | Increased | [6] |

Table 3: Effects of this compound on Reverse Cholesterol Transport and Body Weight in Mice

| Parameter | Treatment Group | Outcome | Reference |

| Fecal ³H-Free Sterol Excretion | This compound (10 mg/kg/day) | +103% | [13][14] |

| Body Weight Gain | This compound (3 mg/kg/day) in HFD-fed mice | Prevented | [12] |

| Fat Accumulation | This compound (3 mg/kg/day) in HFD-fed mice | Prevented | [12] |

Signaling Pathways

The activation of PPARδ by this compound triggers a complex signaling network that governs lipid metabolism. The following diagrams illustrate these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vivo Macrophage-to-Feces Reverse Cholesterol Transport (RCT) Assay

This assay measures the rate at which cholesterol is removed from macrophages and excreted in the feces, a key step in reverse cholesterol transport.[10][13][17]

1. Macrophage Preparation and Labeling:

-

Isolate peritoneal macrophages from mice or use a macrophage cell line (e.g., J774).

-

Culture macrophages in DMEM supplemented with 10% FBS.

-

Label macrophages by incubating with [³H]-cholesterol and acetylated LDL (acLDL) for 24-48 hours to induce cholesterol loading.

-

Wash cells extensively with PBS to remove unincorporated [³H]-cholesterol.

-

Harvest and resuspend the labeled macrophages in serum-free medium.

2. Animal Treatment and Macrophage Injection:

-

Treat mice with this compound (e.g., 10 mg/kg/day via oral gavage) or vehicle for a specified period (e.g., 2 weeks).

-

Inject the [³H]-cholesterol-labeled macrophages intraperitoneally into the treated mice.

3. Sample Collection:

-

Collect feces from individual mice at regular intervals (e.g., 24 and 48 hours) post-injection.

-

At the end of the experiment (e.g., 48 hours), collect blood via cardiac puncture and perfuse the liver with saline.

4. Sample Analysis:

-

Homogenize fecal samples and extract lipids using a chloroform:methanol mixture.

-

Measure the radioactivity in the lipid extract using a scintillation counter to determine the amount of [³H]-cholesterol excreted.

-

Measure radioactivity in plasma and liver homogenates to assess the distribution of the tracer.

-

Normalize fecal [³H]-cholesterol counts to the total amount of radioactivity injected.

Fatty Acid Oxidation (FAO) Assay in Astrocytes

This assay quantifies the rate of fatty acid oxidation in cultured astrocytes, providing insight into the metabolic effects of this compound at the cellular level.[8][14][18]

1. Cell Culture and Treatment:

-

Culture primary astrocytes or an astrocyte cell line in appropriate medium.

-

Treat astrocytes with this compound or vehicle for a specified duration (e.g., 24 hours).

2. Assay Procedure (using a Seahorse XF Analyzer):

-

Seed the treated astrocytes in a Seahorse XF cell culture microplate.

-

Replace the culture medium with a substrate-limited medium (e.g., containing low glucose and no fatty acids) for a short period before the assay.

-

Initiate the assay by adding a fatty acid substrate (e.g., palmitate conjugated to BSA) to the medium.

-

Measure the oxygen consumption rate (OCR) in real-time using the Seahorse XF Analyzer.

-

Inject inhibitors of fatty acid oxidation (e.g., etomoxir, an inhibitor of CPT1) to confirm that the observed OCR is due to FAO.

-

Inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine various parameters of mitochondrial respiration.

3. Data Analysis:

-

Calculate the rate of FAO by determining the etomoxir-sensitive OCR.

-

Normalize OCR values to cell number or protein concentration.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as PPARδ and CPT1a, in cells or tissues.[4][19]

1. Sample Preparation:

-

Homogenize tissues or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-PPARδ or anti-CPT1a).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

4. Detection and Quantification:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Real-Time PCR for Gene Expression Analysis

Real-time PCR (or quantitative PCR, qPCR) is used to measure the amount of a specific mRNA transcript, providing information on gene expression levels.[11][20][21]

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissues or cells using a commercial kit or TRIzol reagent.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer.

-

Reverse transcribe a specific amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Real-Time PCR Reaction:

-

Prepare a reaction mixture containing the cDNA template, forward and reverse primers specific for the target gene (e.g., Npc1l1, Abcg5), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Perform the PCR reaction in a real-time PCR instrument, which monitors the fluorescence signal at each cycle.

3. Data Analysis:

-

The instrument software generates an amplification plot, and the cycle at which the fluorescence crosses a certain threshold is called the quantification cycle (Cq) or threshold cycle (Ct).

-

The Cq value is inversely proportional to the initial amount of target mRNA.

-

Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to that of a stably expressed housekeeping gene (e.g., Actb or Gapdh).

Assessment of Plasma Lipid Profiles

This involves the measurement of various lipid components in the blood to evaluate the systemic effects of this compound.[2][3][12]

1. Blood Collection and Plasma Preparation:

-

Collect blood from mice via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma from the blood cells.

-

Store the plasma at -80°C until analysis.

2. Lipid Measurement:

-

Use commercially available enzymatic colorimetric assay kits to measure the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in the plasma.

-

For HDL cholesterol measurement, precipitate apolipoprotein B-containing lipoproteins before the assay.

-

Alternatively, use advanced techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) for a more comprehensive lipidomic analysis.[22][23]

3. Data Analysis:

-

Calculate the concentrations of the different lipid fractions based on the standard curves generated for each assay.

-

Compare the lipid profiles of this compound-treated animals to those of the control group.

Conclusion

This compound exerts its profound effects on lipid metabolism primarily through the activation of PPARδ. This activation leads to a coordinated transcriptional program that enhances fatty acid oxidation, improves the lipoprotein profile by increasing HDL-C and lowering LDL-C and triglycerides, and stimulates reverse cholesterol transport. The preclinical data strongly support the potential of this compound as a therapeutic agent for metabolic disorders characterized by dyslipidemia and altered energy homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and other PPARδ agonists in the context of lipid metabolism and associated pathologies.

References

- 1. This compound activates peroxisome proliferator-activated receptor δ to reduce free radicals and alleviate cardiac hypertrophy induced by hyperglycemia in cultured H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activation of receptors δ (PPARδ) by agonist (this compound) may enhance lipid metabolism in heart both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bec.uac.bj [bec.uac.bj]

- 12. Chronic peroxisome proliferator-activated receptorβ/δ agonist this compound prevents hypertension, vascular inflammatory and oxidative status, and endothelial dysfunction in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]

- 14. Fatty acid preference for beta‐oxidation in mitochondria of murine cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel approach to measuring macrophage-specific reverse cholesterol transport in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fatty acid oxidation organizes mitochondrial supercomplexes to sustain astrocytic ROS and cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Complementary Immunometabolic Effects of Exercise and PPARβ/δ Agonist in the Context of Diet-Induced Weight Loss in Obese Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Comparative lipid profiling of murine and human atherosclerotic plaques using high-resolution MALDI MSI - PMC [pmc.ncbi.nlm.nih.gov]

The Selective PPARδ Agonist GW0742: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW0742 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation.[1] Developed by GlaxoSmithKline, this compound has been instrumental as a research tool to elucidate the physiological functions of PPARδ and is being investigated for its therapeutic potential in various metabolic and cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, along with relevant experimental data and a depiction of its associated signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound, systematically named [4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methyl phenoxy]-acetic acid, is characterized by a central thiazole (B1198619) ring linked to a substituted phenyl ring and a phenoxyacetic acid moiety.[1] This intricate architecture is key to its high affinity and selectivity for the PPARδ receptor.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Reference |

| IUPAC Name | [4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methyl phenoxy]-acetic acid | [1] |

| Molecular Formula | C21H17F4NO3S2 | [1] |

| Molecular Weight | 471.48 g/mol | [1] |

| CAS Number | 317318-84-6 | [1] |

| SMILES String | Cc1cc(SCc2sc(nc2C)-c3ccc(c(F)c3)C(F)(F)F)ccc1OCC(O)=O | |

| InChI Key | HWVNEWGKWRGSRK-UHFFFAOYSA-N | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO and Ethanol |

Synthesis of this compound

The synthesis of this compound, as first described by Sznaidman and colleagues, involves a convergent approach where two key intermediates are synthesized separately and then coupled, followed by final modifications.[1]

Synthesis Workflow

Experimental Protocols

Synthesis of Intermediate 1: Ethyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazole-5-carboxylate

-

Reaction Setup: To a solution of 3-fluoro-4-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., ethanol), add thioacetamide.

-

Addition of Reagents: Slowly add ethyl 2-chloroacetoacetate to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired thiazole intermediate.

Synthesis of Intermediate 3: {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methyl methanesulfonate

-

Reduction: The ester group of Intermediate 1 is reduced to a primary alcohol (Intermediate 2) using a suitable reducing agent like lithium aluminium hydride (LiAlH4) in an anhydrous solvent (e.g., tetrahydrofuran, THF) at 0 °C to room temperature.

-

Mesylation: The resulting alcohol (Intermediate 2) is then reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (B109758) (DCM) at 0 °C to form the methanesulfonate (mesylate) ester (Intermediate 3), which is a good leaving group for the subsequent coupling reaction.

Synthesis of Intermediate 4: Ethyl (4-mercapto-2-methylphenoxy)acetate

-

Alkylation: 4-Hydroxy-3-methylthiophenol is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is typically heated to reflux to drive it to completion.

-

Purification: The resulting product, ethyl (4-mercapto-2-methylphenoxy)acetate, is purified by standard work-up procedures and column chromatography.

Final Coupling and Hydrolysis to this compound

-

Coupling Reaction: Intermediate 3 and Intermediate 4 are reacted together in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion.

-

Ester Hydrolysis: The resulting ethyl ester of this compound is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of THF and water.

-

Purification: After acidification, the crude this compound is collected by filtration and can be further purified by recrystallization to yield the final product with high purity.

Biological Activity and Data

This compound is a potent agonist for PPARδ with high selectivity over the other PPAR isoforms (PPARα and PPARγ). Its biological activity is typically characterized by its half-maximal effective concentration (EC50) in transactivation assays and its half-maximal inhibitory concentration (IC50) in binding assays.

| Assay Type | Target | EC50 / IC50 (nM) | Reference |

| Transactivation Assay | Human PPARδ | 1.1 | [1] |

| Transactivation Assay | Human PPARα | >1000 | [1] |

| Transactivation Assay | Human PPARγ | >1000 | [1] |

| VDR-mediated Transcription Inhibition | - | IC50 = 660 |

Signaling Pathways

This compound exerts its biological effects primarily through the activation of the PPARδ signaling pathway. Upon binding to PPARδ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Furthermore, the effects of this compound have been shown to intersect with other critical signaling cascades, including the ERK1/2 and PI3K/Akt pathways.

PPARβ/δ Signaling Pathway

References

The Role of GW0742 in the Regulation of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of GW0742, a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). It details the molecular mechanisms through which this compound modulates gene expression, its impact on key signaling pathways, and the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers in pharmacology, molecular biology, and drug development.

Core Mechanism of Action: PPARβ/δ Activation

This compound functions as a ligand-activated transcription factor agonist. Its primary molecular target is PPARβ/δ, a nuclear receptor that plays a pivotal role in regulating genes involved in metabolism, inflammation, and cellular differentiation. The canonical mechanism of this compound-mediated gene regulation involves the following steps:

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARβ/δ located in the nucleus.

-

Conformational Change and Heterodimerization: This binding event induces a conformational change in the PPARβ/δ receptor, causing the release of corepressor proteins. It then forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The activated PPARβ/δ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter or enhancer regions of target genes.

-

Recruitment of Coactivators: The complex recruits various coactivator proteins (e.g., p300/CBP), which possess histone acetyltransferase (HAT) activity.

-

Initiation of Transcription: The recruitment of the coactivator complex and the subsequent histone acetylation leads to chromatin remodeling, making the DNA more accessible for the basal transcription machinery and initiating the transcription of target genes.

Quantitative Data on Gene Expression Changes

This compound treatment leads to significant changes in the expression of a wide array of genes. Microarray and quantitative PCR (qPCR) analyses have identified numerous genes that are either upregulated or downregulated following PPARβ/δ activation. These genes are primarily involved in fatty acid metabolism, inflammation, and cell cycle regulation.

A study using an Illumina MouseRef-8v3 BeadChip array on heart tissue from mice treated with this compound identified 59 genes with significant expression changes.[1] Of these, 20 genes were altered by a factor of ≥1.5.[1] The most prominently upregulated gene was Angiopoietin-like 4 (Angptl4), which showed an increase of over 3-fold.[1]

The following table summarizes quantitative data on the regulation of key target genes by this compound, compiled from various studies.

| Gene Symbol | Gene Name | Function | Fold Change / Expression Change | Tissue/Cell Type | Reference(s) |

| ANGPTL4 | Angiopoietin-like 4 | Lipid metabolism, inhibitor of lipoprotein lipase | > 3-fold increase | Mouse Heart Tissue | [1] |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Glucose metabolism, fatty acid oxidation | ~1.8-fold to 2-fold increase | Rat Skeletal Muscle | [2] |

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in fatty acid oxidation | ~3.3 to 5-fold increase | Mouse Spleen, Lymph Nodes, T-cells | [3] |

| PDK2 | Pyruvate Dehydrogenase Kinase 2 | Glucose metabolism | ~1.3-fold increase | Rat Skeletal Muscle | [2] |

| MuRF1 | Muscle RING-finger protein-1 | Muscle atrophy | Increased protein expression | Rat Skeletal Muscle | [2] |

| MAFbx | Muscle Atrophy F-box protein | Muscle atrophy | Increased protein expression | Rat Skeletal Muscle | [2] |

| Gfap | Glial Fibrillary Acidic Protein | Astrocyte activation marker | Attenuated increase | Rat Dorsal Hippocampus | [4][5] |

| Aif1 | Allograft Inflammatory Factor 1 | Microglial activation marker | Attenuated increase | Rat Cortex | [4][5] |

| Nlrp3 | NLR Family Pyrin Domain Containing 3 | Inflammasome component | Reduced expression | Rat Cortex | [4] |

Key Signaling Pathways Modulated by this compound

Beyond the direct transcriptional activation of genes via PPREs, this compound influences other critical signaling pathways, most notably through transcriptional repression of inflammatory pathways.

Anti-Inflammatory Pathway via NF-κB Transrepression

A major component of this compound's therapeutic potential lies in its anti-inflammatory effects, which are largely mediated by the transrepression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a master regulator of pro-inflammatory gene expression.[6] Instead of binding to DNA, the this compound-activated PPARβ/δ complex can physically interact with key components of the NF-κB pathway, preventing them from activating gene transcription.

The proposed mechanism involves:

-

Inhibition of p65 Acetylation: In an inflammatory state, the NF-κB subunit p65 (RelA) is acetylated by coactivators like p300/CBP, a crucial step for its transcriptional activity.[7]

-

Coactivator Competition: The activated PPARβ/δ complex competes with p65 for binding to p300/CBP, thereby preventing p65 acetylation.[7]

-

SIRT1 Upregulation: this compound treatment has been shown to increase the levels of Sirtuin 1 (SIRT1), a deacetylase that can remove the acetyl group from p65, further inhibiting its activity.[7]

-

Repression of Inflammatory Genes: By inhibiting p65, the transcription of NF-κB target genes, such as TNF-α and IL-1β, is suppressed.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify the effects of this compound on gene expression.

Protocol for Cell Culture Treatment and RNA Extraction

This protocol is a general guideline for treating cultured cells with this compound to prepare for gene expression analysis.

-

Cell Seeding: Plate cells (e.g., HUVEC, HaCaT keratinocytes, astrocytes) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Create working solutions by diluting the stock in a culture medium to the desired final concentrations (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

-

Treatment: When cells reach the desired confluency, remove the existing medium and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 4, 6, 12, or 24 hours) based on the target gene's known expression kinetics.

-

Cell Lysis and RNA Extraction:

-

After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the well by adding 1 mL of a phenol-based lysis reagent (e.g., TRIzol).

-

Transfer the lysate to a microcentrifuge tube. Add chloroform (B151607) for phase separation and centrifuge at ~12,000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper aqueous phase containing RNA to a new tube.

-

Precipitate the RNA by adding isopropanol, incubate for 10 minutes at room temperature, and centrifuge at ~12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

-

Assess RNA quantity and purity using a spectrophotometer. An A260/280 ratio of ~2.0 is considered pure.

-

Protocol for Quantitative Real-Time PCR (qPCR)

This protocol describes how to quantify the relative expression of target genes from the extracted RNA.

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers according to the manufacturer's instructions.

-

The reaction typically involves incubating the RNA and primers at 65°C for 5 minutes, followed by the addition of reverse transcriptase and buffer, and incubation at 42°C for 60 minutes.

-

Inactivate the enzyme by heating at 70°C for 10 minutes.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing a SYBR Green-based master mix, forward and reverse primers for the target gene, and the synthesized cDNA template.

-

Design or use pre-validated primers that amplify a product of 100-200 base pairs.

-

Include a reaction for at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Include no-template controls (NTCs) to check for contamination.

-

-

Thermal Cycling:

-

Perform the reaction in a real-time PCR detection system.

-

A standard protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Collect the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the 2-ΔΔCt method.[8]

-

ΔCt = Ct(target gene) - Ct(housekeeping gene)

-

ΔΔCt = ΔCt(this compound-treated sample) - ΔCt(vehicle control sample)

-

Fold Change = 2-ΔΔCt

-

-

Protocol for Chromatin Immunoprecipitation (ChIP)

This protocol outlines the steps to identify the specific DNA regions (PPREs) where the activated PPARβ/δ receptor binds.

-

Cross-linking: Treat cells (previously treated with this compound or vehicle) with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release chromatin.

-

Fragment the chromatin into small pieces (200-1000 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease). The degree of shearing is a critical step that must be optimized.

-

-

Immunoprecipitation (IP):

-

Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to PPARβ/δ.

-

Include a negative control IP with a non-specific IgG antibody.

-

Save a small fraction of the chromatin as an "Input" control.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads multiple times with low and high salt buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples (including the Input control) at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using spin columns or phenol-chloroform extraction.

-

-

Analysis:

-

ChIP-qPCR: Use qPCR with primers designed for specific PPREs of target genes (e.g., ANGPTL4, PDK4) to quantify the enrichment of these sequences in the PPARβ/δ IP sample relative to the IgG and Input controls.

-

ChIP-Seq: Prepare a sequencing library from the purified DNA for next-generation sequencing to identify all PPARβ/δ binding sites across the genome.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Item - List of fold changes of selected genes on the microarrays AâB and qPCR. - Public Library of Science - Figshare [plos.figshare.com]

- 4. PPARs and molecular mechanisms of transrepression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the RelA:CBP/p300 interaction reveals its involvement in NF-κB-driven transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist GW501516 prevents TNF-α-induced NF-κB activation in human HaCaT cells by reducing p65 acetylation through AMPK and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of peroxisome proliferator-activated receptor β/δ (PPAR β/δ) in BDNF signaling during aging and in Alzheimer disease: Possible role of 4-hydroxynonenal (4-HNE) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Applications of GW0742

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: GW0742 is a potent, selective agonist for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a ligand-activated transcription factor that plays a pivotal role in regulating metabolic processes, inflammation, and cellular development.[1][2][3] Its high selectivity for PPARβ/δ over PPARα and PPARγ has made it a valuable tool in preclinical research to elucidate the therapeutic potential of targeting this specific receptor.[1][4] This document provides an in-depth technical overview of the primary preclinical applications of this compound, summarizing key findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its primary effects by binding to and activating PPARβ/δ. Upon activation, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This genomic mechanism underpins this compound's influence on lipid and glucose metabolism, inflammatory responses, and cellular differentiation.[1][3] Beyond this, some studies suggest that this compound can also elicit non-genomic effects, such as modulating intracellular signaling cascades like ERK1/2 and PI3K/Akt independently of receptor activation.[5] At higher, micromolar concentrations, it may also act as a weak antagonist for other nuclear receptors, including the vitamin D receptor (VDR) and androgen receptor (AR).[6][7]

Caption: Genomic mechanism of action for this compound via PPARβ/δ activation.

Applications in Cardiovascular Disease Models

This compound has demonstrated significant protective effects in various models of cardiovascular disease, primarily through its influence on cardiac remodeling, vascular inflammation, and lipid metabolism.

In preclinical models, this compound shows direct protective effects on the heart under pressure-overload conditions, independent of its vascular effects.[8][9]

Key Findings:

-

Reduces right ventricular hypertrophy, fibrosis, and cardiomyocyte size in response to pulmonary artery banding (PAB).[8]

-

Improves cardiac function, as measured by Cardiac Index (CI) and Tricuspid Annular Plane Systolic Excursion (TAPSE).[8]

-

Increases vascularization (capillary density) in the right ventricle.[8]

-

Significantly reduces right ventricular systolic pressure in hypoxia-induced pulmonary hypertension models.[10]

-

Upregulates the expression of Angiopoietin-like 4 (Angptl4), a known PPAR target gene, in heart tissue.[8][9]

Table 1: Effects of this compound on Right Heart Hypertrophy (PAB Mouse Model)

| Parameter | PAB + Vehicle | PAB + this compound (10 mg/kg) | PAB + this compound (30 mg/kg) | Reference |

|---|---|---|---|---|

| RV Hypertrophy (RV/LV+S) | 0.38 ± 0.02 | 0.31 ± 0.02* | 0.28 ± 0.01* | [8] |

| Cardiac Index (μl/min/g) | 10.8 ± 0.9 | 14.1 ± 1.1* | 16.5 ± 0.8* | [8] |

| Collagen Deposition (%) | 2.9 ± 0.3 | 1.8 ± 0.2* | 1.2 ± 0.1* | [8] |

| Cardiomyocyte Size (μm²) | 310 ± 15 | 245 ± 12* | 210 ± 10* | [8] |

| Capillary Density (cap/mm²) | 2100 ± 150 | 2800 ± 200* | 3200 ± 180* | [8] |

*Data represents mean ± SEM. p < 0.05 vs. PAB + Vehicle. RV: Right Ventricle; LV: Left Ventricle; S: Septum.

Experimental Protocol: Pulmonary Artery Banding (PAB) Model

-

Animal Model: Male C57BL/6 mice are used.

-

Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed. A suture is passed around the pulmonary artery and tied against a 27-gauge needle, which is then removed to create a standardized constriction. Sham-operated animals undergo the same procedure without the suture being tied.

-

Drug Administration: this compound is administered daily via oral gavage at doses of 10 mg/kg or 30 mg/kg throughout the study period (typically 3-4 weeks).[8][10] The vehicle control is typically a solution of 0.5% carboxymethylcellulose.

-

Endpoint Analysis:

-

Hemodynamics: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization.

-

Echocardiography: Cardiac function parameters (CI, TAPSE) are assessed.

-

Histology: Hearts are excised, weighed, and sectioned. Tissues are stained with Masson's trichrome to quantify fibrosis and with lectin to assess capillary density. Cardiomyocyte size is measured from stained sections.[8][9]

-

Gene Expression: RNA is extracted from right ventricular tissue to measure transcript levels of genes like Angptl4 via qRT-PCR.[8]

-

Caption: this compound protective pathways in cardiac hypertrophy.

This compound has been shown to mitigate the development of atherosclerosis by improving lipid profiles and reducing vascular inflammation and oxidative stress.[11][12]

Key Findings:

-

Lowers plasma levels of non-HDL cholesterol while increasing HDL cholesterol.[12][13]

-

Promotes reverse cholesterol transport by increasing fecal excretion of cholesterol derived from macrophages and HDL.[13] This is associated with reduced intestinal expression of Niemann-Pick C1 like 1 (NPC1L1).[13]

-

Restores nitric oxide (NO)-dependent vasodilation and increases phosphorylation of eNOS and Akt in the aorta.[12][15]

-

Reduces vascular expression of inflammatory markers (TNF-α, IL-6, TLR4) and NADPH oxidase subunits (NOX-1).[12]

Table 2: Effects of this compound on Lipid Metabolism and Reverse Cholesterol Transport

| Parameter | Control Mice | This compound-Treated Mice (10 mg/kg/day) | Reference |

|---|---|---|---|

| Plasma Total Cholesterol (mg/dL) | 70.0 ± 8.8 | 102.3 ± 9.8* | [13] |

| Plasma HDL Cholesterol (mg/dL) | 55.3 ± 4.0 | 80.3 ± 7.4* | [13] |

| Fecal ³H-Sterol Excretion (% of injected) | 1.8 ± 0.2 | 3.6 ± 0.4* | [13] |

| Intestinal NPC1L1 mRNA (relative expression) | 1.0 | 0.6 ± 0.1* | [13] |

*Data represents mean ± SEM. p < 0.05 vs. Control.

Experimental Protocol: Reverse Cholesterol Transport Assay

-

Animal Model: C57BL/6 mice are used.

-

Drug Administration: Mice are treated with this compound (e.g., 10 mg/kg/day) mixed in the diet or via oral gavage for a period of 2 weeks.[13]

-

Macrophage Labeling: Bone marrow-derived macrophages are harvested and labeled with ³H-cholesterol.

-

Injection: The labeled macrophages are injected intraperitoneally into the this compound-treated and control mice.

-

Sample Collection: Blood and feces are collected over a 48-hour period.

-

Endpoint Analysis:

-

Plasma Lipids: Plasma is analyzed for total cholesterol and HDL-C levels.

-

Fecal Sterol Excretion: Lipids are extracted from feces, and the amount of ³H-tracer is quantified by liquid scintillation counting to measure the excretion of macrophage-derived cholesterol.[13]

-

Gene Expression: RNA is isolated from the jejunum to quantify Npc1l1 expression by qRT-PCR.[13]

-

Applications in Metabolic Disease Models

This compound robustly improves metabolic homeostasis, making it a subject of intense investigation for conditions like type 2 diabetes and obesity.[16][17]

Activation of PPARβ/δ by this compound enhances systemic insulin (B600854) sensitivity and improves glucose control.[16][18]

Key Findings:

-

Improves insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.[16][17]

-

Significantly reduces the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index.[16][18]

-

Enhances the glucose infusion rate (GIR) during hyperinsulinemic euglycemic clamp studies, a gold-standard measure of insulin sensitivity.[16][17]

-

Increases the expression of glucose transporter 4 (GLUT4) in skeletal muscle, a major site of glucose disposal.[16][18]

-

Reduces hepatic glucose production by decreasing the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in the liver.[16][18]

Table 3: Effects of this compound on Glucose Homeostasis in Diabetic Rats

| Parameter | Diabetic Control | Diabetic + this compound (3 mg/kg/day) | Reference |

|---|---|---|---|

| HOMA-IR | 12.8 ± 1.1 | 6.5 ± 0.7* | [16] |

| Glucose Infusion Rate (mg/kg/min) | 4.1 ± 0.5 | 8.9 ± 0.9* | [16] |

| Muscle GLUT4 Protein (relative units) | 0.45 ± 0.05 | 0.85 ± 0.08* | [16][18] |

| Liver PEPCK Protein (relative units) | 1.8 ± 0.2 | 1.1 ± 0.15* | [16][18] |

*Data represents mean ± SEM. p < 0.05 vs. Diabetic Control.

Experimental Protocol: Hyperinsulinemic Euglycemic Clamp

-

Animal Model: A model of type 2 diabetes is induced in rats, often by feeding a high-fructose diet for several weeks.[16]

-

Drug Administration: Animals are treated with this compound or vehicle daily for the duration of the study.

-

Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid artery (for sampling) several days before the clamp study.

-

Clamp Procedure:

-

A continuous infusion of human insulin is started to raise plasma insulin to a steady, high level.

-

A variable infusion of 20% glucose is simultaneously administered. The glucose infusion rate (GIR) is adjusted to maintain blood glucose at a constant basal level (euglycemia).

-

The steady-state GIR achieved during the final 30-60 minutes of the clamp is used as the measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[16][17]

-

-

Tissue Analysis: At the end of the study, skeletal muscle and liver tissues are collected for Western blot analysis of GLUT4 and PEPCK protein levels, respectively.[16]

Caption: this compound mechanism for improving insulin sensitivity.

This compound treatment prevents diet-induced obesity and ameliorates associated conditions like non-alcoholic fatty liver disease (NAFLD) by shifting energy metabolism towards fatty acid oxidation.

Key Findings:

-

Prevents body weight gain and fat accumulation in mice fed a high-fat diet (HFD).[12]

-

Attenuates hepatic steatosis (fatty liver) by reducing lipogenesis and promoting β-oxidation.[19]

-

Reduces hepatic inflammation (decreased NF-κB, TNF-α, IL-6) and endoplasmic reticulum (ER) stress associated with NAFLD.[19]

-

Increases the cardiac expression of genes involved in fatty acid oxidation, such as PDK4, UCP3, and ACOX1.[20]

Table 4: Effects of this compound on Hepatic Metabolism in HFD-Fed Mice

| Parameter | HFD + Vehicle | HFD + this compound | Reference |

|---|---|---|---|

| Body Weight Gain (g) | 22.5 ± 1.5 | 15.1 ± 1.1* | [12][19] |

| Hepatic Triglycerides (mg/g) | 18.5 ± 2.1 | 9.8 ± 1.5* | [19] |

| Hepatic TNF-α Protein (relative units) | 2.1 ± 0.3 | 1.2 ± 0.2* | [19] |

| Hepatic β-oxidation Rate (relative units) | 0.6 ± 0.1 | 1.1 ± 0.15* | [19] |

*Data represents mean ± SEM. p < 0.05 vs. HFD + Vehicle.

Experimental Protocol: Diet-Induced Obesity and NAFLD Model

-

Animal Model: C57BL/6 mice are placed on a high-fat diet (HFD, typically 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.

-

Drug Administration: During the HFD feeding period, a cohort of mice receives this compound (e.g., 2-5 mg/kg/day) via oral gavage.

-

Endpoint Analysis:

-

Metabolic Phenotyping: Body weight, food intake, and glucose tolerance are monitored throughout the study.

-

Liver Analysis: Livers are harvested, weighed, and analyzed for triglyceride content. Histological analysis (H&E and Oil Red O staining) is performed to assess steatosis.

-

Western Blotting: Hepatic protein levels of inflammatory markers (TNF-α, NF-κB) and ER stress markers are quantified.[19]

-

Metabolic Flux: The rate of hepatic β-oxidation is measured using radiolabeled fatty acids in liver homogenates.

-

Applications in Neurological and Inflammatory Models

This compound exhibits potent anti-inflammatory and neuroprotective properties across a range of central nervous system (CNS) and peripheral injury models.

This compound can suppress inflammatory responses in the brain following injury, potentially limiting secondary damage.

Key Findings:

-

In a model of whole-brain irradiation (WBI), dietary this compound prevented the acute increase in neuroinflammatory markers IL-1β and phosphorylated ERK (p-ERK).[21]

-

Prevented the radiation-induced increase in the number of activated microglia (CD68+ cells) in the hippocampus.[21]

-

In a neonatal rat model of germinal matrix hemorrhage (GMH), this compound reduced mast cell degranulation, attenuated ventriculomegaly, and improved long-term neurological outcomes.[22]

-

Reduces blood-brain barrier (BBB) leakage and infarct volume following ischemic brain injury.[23]

Table 5: Effects of this compound on Neuroinflammation after Whole-Brain Irradiation

| Parameter | WBI + Control Diet | WBI + this compound Diet | Reference |

|---|---|---|---|

| IL-1β mRNA (relative to sham) | 2.5 ± 0.3 | 1.1 ± 0.2* | [21] |

| p-ERK (relative to sham) | 2.8 ± 0.4 | 1.2 ± 0.3* | [21] |

| Activated Microglia (CD68⁺ cells/mm²) | 155 ± 15 | 75 ± 10* | [21] |

*Data represents mean ± SEM. p < 0.05 vs. WBI + Control Diet.

Experimental Protocol: Whole-Brain Irradiation (WBI) Model

-

Animal Model: C57BL/6 wild-type mice are used.

-

Drug Administration: this compound is provided in the diet (e.g., 30 mg/kg of chow) for a week prior to and following irradiation.

-

Irradiation Procedure: Anesthetized mice receive a single 10 Gy dose of WBI from a cesium-137 (B1233774) source.

-

Endpoint Analysis:

-

Gene/Protein Expression: At acute time points (e.g., 3 hours post-WBI), brains are harvested for qRT-PCR analysis of Il1b mRNA and Western blot analysis of p-ERK.[21]

-

Immunohistochemistry: At later time points (e.g., 1 week post-WBI), brains are sectioned and stained for CD68 to quantify the density of activated microglia in the hippocampus.[21]

-

This compound shows promise in models of Alzheimer's and Parkinson's disease by targeting metabolic dysfunction and neuronal survival pathways.

Key Findings:

-

Alzheimer's Disease (AD): In the APP/PS1 mouse model, this compound reversed memory deficits in a fear conditioning test.[1][24] It corrected dysfunction in fatty acid oxidation in astrocytes by increasing the expression of Carnitine Palmitoyltransferase 1A (Cpt1a), the rate-limiting enzyme for this process.[1][24]

-

Parkinson's Disease (PD): In the MPTP mouse model, intra-striatal infusion of this compound provided neuroprotection by reducing the loss of dopaminergic neurons in the substantia nigra.[25]

Table 6: Neuroprotective Effects of this compound in Neurodegenerative Disease Models

| Model | Parameter | Diseased + Vehicle | Diseased + this compound | Reference |

|---|---|---|---|---|

| AD (APP/PS1 Mice) | Freezing Time (Fear Conditioning) | 25 ± 5% | 55 ± 8%* | [24] |

| AD (APP/PS1 Mice) | Hippocampal Cpt1a mRNA | 1.0 ± 0.1 | 1.8 ± 0.2* | [24] |

| PD (MPTP Mice) | Dopaminergic Neurons (count) | 3953 ± 460 | 5036 ± 195* | [25] |

*Data represents mean ± SEM. p < 0.05 vs. Diseased + Vehicle.

Experimental Protocol: MPTP Model of Parkinson's Disease

-

Animal Model: C57BL/6 mice are used.

-

Toxin Administration: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at 30 mg/kg for 5 consecutive days.

-

Drug Administration: this compound (84 μ g/day ) or vehicle is infused directly into the striatum via a surgically implanted osmotic minipump for the duration of the experiment.[25]

-

Endpoint Analysis:

-

Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Stereology: Unbiased stereological counting methods are used to quantify the number of TH-positive neurons in the substantia nigra pars compacta.[25]

-

Caption: this compound experimental workflows in AD and PD models.

Conclusion

The selective PPARβ/δ agonist this compound has demonstrated a remarkable range of therapeutic effects across numerous preclinical models of disease. Its ability to improve metabolic parameters, reduce inflammation, protect cardiovascular function, and exert neuroprotective effects underscores the significant potential of targeting the PPARβ/δ receptor. The detailed experimental data and protocols summarized in this guide highlight its utility as a critical research tool for investigating disease pathophysiology and developing novel therapeutic strategies. Further research will be essential to translate these promising preclinical findings into clinical applications.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | PPAR | TargetMol [targetmol.com]

- 5. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. PPAR δ agonist this compound interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The peroxisome proliferator–activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The peroxisome proliferator-activated receptor β/δ agonist this compound has direct protective effects on right heart hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The PPARβ/δAgonist this compound Relaxes Pulmonary Vessels and Limits Right Heart Hypertrophy in Rats with Hypoxia-Induced Pulmonary Hypertension | PLOS One [journals.plos.org]

- 11. genemedics.com [genemedics.com]

- 12. researchgate.net [researchgate.net]

- 13. Both the Peroxisome Proliferator‐Activated Receptor δ Agonist, this compound, and Ezetimibe Promote Reverse Cholesterol Transport in Mice by Reducing Intestinal Reabsorption of HDL‐Derived Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound (PPAR-beta agonist) attenuates hepatic endoplasmic reticulum stress by improving hepatic energy metabolism in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. thieme-connect.com [thieme-connect.com]

- 21. The PPARδ agonist, this compound, inhibits neuroinflammation, but does not restore neurogenesis or prevent early delayed hippocampal-dependent cognitive impairment after whole-brain irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound reduces mast cells degranulation and attenuates neurological impairments via PPARβ/δ/CD300a/SHP1 pathway after GMH in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. PPARβ/δ-agonist this compound ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A peroxisome proliferator-activated receptor-δ agonist provides neuroprotection in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Peroxisome Proliferator-Activated Receptor β/δ Agonist GW0742: A Potent Modulator of Insulin Sensitivity in Animal Models

An In-depth Technical Guide for Researchers

The selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist, GW0742, has emerged as a significant compound of interest in metabolic research, demonstrating consistent and potent effects on improving insulin (B600854) sensitivity across a variety of preclinical animal models. This technical guide provides a comprehensive overview of the quantitative effects, underlying molecular mechanisms, and detailed experimental protocols associated with the study of this compound's impact on insulin signaling and glucose homeostasis.

Quantitative Effects of this compound on Insulin Sensitivity

This compound administration has been shown to ameliorate insulin resistance and improve glucose metabolism in several rodent models of metabolic disease. The following tables summarize the key quantitative findings from various studies.

Table 1: Effects of this compound on Systemic Insulin Sensitivity in Fructose-Fed Diabetic Rats

| Parameter | Control (Fructose-Fed) | This compound-Treated (Fructose-Fed) | Fold Change/Percent Improvement | Reference |

| HOMA-IR | 25.06 ± 1.65 | Dose-dependently reduced | Markedly attenuated | [1][2][3] |

| Plasma Glucose (mg/dL) | 135.36 ± 2.64 | Dose-dependently reduced | Significant reduction | [1] |

| Plasma Insulin (µU/mL) | 74.89 ± 4.74 | Dose-dependently reduced | Significant reduction | [1] |

| Glucose Infusion Rate (GIR) during Hyperinsulinemic Euglycemic Clamp | Significantly decreased | Dose-dependently improved | Significant improvement | [1][2] |

| Insulin Sensitivity | Markedly reduced | Dose-dependently enhanced | Significant enhancement | [1][2][4] |

HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. Data are presented as mean ± standard error.

Table 2: Effects of this compound in Other Animal Models of Insulin Resistance

| Animal Model | Key Findings | Reference |

| High-Fat Diet-Fed Mice | - Rescued overweight and improved glucose tolerance.- Alleviated hepatic endoplasmic reticulum stress.- Improved insulin sensitivity. | [5] |

| db/db Mice (model of type 2 diabetes) | - Improved hepatic and peripheral insulin sensitivity.- Increased glucose consumption in the liver. | [6] |

| Streptozotocin (STZ)-Induced Type 1 Diabetic Rats | - Reduced hyperglycemia in an insulin-independent manner.- Reversed the decrease in GLUT4 expression in skeletal muscle. | [1][2][3] |

| High-Fructose Corn Syrup (HFCS)-Fed Mice | - Ameliorated metabolic abnormalities in skeletal muscle.- Improved insulin and AMP-activated protein kinase signaling pathways. | [1][7][8] |

Molecular Mechanisms of this compound Action on Insulin Sensitivity

This compound exerts its insulin-sensitizing effects through the activation of PPARβ/δ, a nuclear receptor that functions as a transcription factor. This activation leads to the regulation of a suite of genes involved in glucose and lipid metabolism.

Regulation of Glucose Transporters and Gluconeogenesis

A primary mechanism by which this compound improves insulin sensitivity is by modulating the expression of key proteins involved in glucose transport and production.

-

Glucose Transporter 4 (GLUT4): In skeletal muscle, a major site for glucose disposal, this compound has been shown to reverse the decrease in GLUT4 expression caused by insulin-resistant states.[1][2][3] This leads to enhanced glucose uptake from the bloodstream into muscle cells.

-

Phosphoenolpyruvate Carboxykinase (PEPCK): In the liver, this compound markedly reduces the expression of PEPCK, a rate-limiting enzyme in gluconeogenesis (the production of glucose).[1][2][3] This action helps to lower hepatic glucose output, a significant contributor to hyperglycemia in diabetes.

Modulation of Insulin Signaling Pathways

This compound has been demonstrated to positively influence intracellular insulin signaling cascades. In high-glucose conditions, which typically impair insulin signaling, activation of PPARβ/δ by this compound can restore the insulin signal.[9] This involves the PI3K/Akt pathway, a central regulator of cellular metabolism and growth. This compound treatment has been shown to increase the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key downstream effectors of insulin signaling.[9] Furthermore, in cardiac myocytes, this compound has been observed to attenuate the phosphorylation of ERK1/2 and Akt stimulated by growth-promoting agonists, suggesting a complex, context-dependent regulatory role.[10]

Below is a diagram illustrating the proposed signaling pathway of this compound in improving insulin sensitivity.

Figure 1: Proposed signaling pathway of this compound in improving insulin sensitivity.

Detailed Experimental Protocols

The following sections provide standardized protocols for key in vivo and in vitro assays used to assess the effects of this compound on insulin sensitivity.

Oral Glucose Tolerance Test (OGTT) in Mice

This test measures the ability of an animal to clear a glucose load from the bloodstream.[11][12][13]

Materials:

-

D-glucose solution (e.g., 20% w/v in sterile water)

-

Glucometer and test strips

-

Oral gavage needles

-

Restraining device (optional)

Procedure:

-

Fast mice for 4-6 hours with free access to water.[11][14][15]

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample.[11]

-

Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.[11][16]

-

Measure blood glucose levels at subsequent time points, commonly 15, 30, 60, and 120 minutes post-gavage.[11][13]

-

Plot blood glucose concentration against time to determine the glucose excursion curve.

Figure 2: Workflow for an Oral Glucose Tolerance Test (OGTT).

Insulin Tolerance Test (ITT) in Mice

The ITT assesses the systemic response to exogenous insulin, providing a measure of insulin sensitivity.[15][17][18][19][20]

Materials:

-

Human regular insulin solution (e.g., Humulin R) diluted in sterile saline

-

Glucometer and test strips

-

Syringes for intraperitoneal (IP) injection

Procedure:

-

Fast mice for 4-6 hours with free access to water.[15]

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample.

-

Administer a bolus of insulin (typically 0.75-1.2 U/kg body weight) via IP injection.[15][17]

-

Measure blood glucose levels at subsequent time points, commonly 15, 30, and 60 minutes post-injection.[17]

-

Plot the percentage decrease in blood glucose from baseline over time.

Figure 3: Workflow for an Insulin Tolerance Test (ITT).

Western Blot Analysis of Phosphorylated Proteins

This technique is crucial for elucidating the effects of this compound on insulin signaling pathways by quantifying the phosphorylation status of key proteins like Akt.[21][22][23][24]

Materials:

-

Tissue or cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse tissue or cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21][22]

-

Protein Quantification: Determine protein concentration using a BCA assay.[21][22]

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to normalize the phosphorylation signal.

Figure 4: Workflow for Western Blot Analysis of Phosphorylated Proteins.

Conclusion

The PPARβ/δ agonist this compound has demonstrated significant potential as an insulin-sensitizing agent in a variety of animal models of metabolic disease. Its mechanisms of action involve the regulation of key genes in glucose metabolism and the modulation of intracellular insulin signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other PPARβ/δ agonists in the context of insulin resistance and type 2 diabetes. Further research is warranted to fully elucidate the therapeutic potential of this compound in metabolic disorders.

References

- 1. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of PPAR-agonist this compound as antidiabetic drug: study in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. This compound (PPAR-beta agonist) attenuates hepatic endoplasmic reticulum stress by improving hepatic energy metabolism in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. PPARβ activation restores the high glucose-induced impairment of insulin signalling in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PPARβ/δ agonist this compound modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Glucose Tolerance Test in Mice [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. IP Glucose Tolerance Test in Mouse [protocols.io]

- 15. Insulin Tolerance Test in Mouse [protocols.io]

- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]

- 18. mmpc.org [mmpc.org]

- 19. scribd.com [scribd.com]

- 20. olac.berkeley.edu [olac.berkeley.edu]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to GW0742 and its Impact on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW0742 is a potent and selective synthetic agonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ), a ligand-activated transcription factor with pivotal roles in metabolic regulation and cellular differentiation.[1] Emerging evidence has highlighted the significant anti-inflammatory properties of this compound, positioning it as a molecule of interest for therapeutic intervention in a range of inflammatory conditions. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). This document synthesizes quantitative data from various preclinical studies, details relevant experimental protocols, and presents visual representations of the underlying molecular pathways to facilitate a deeper understanding of this compound's anti-inflammatory effects.

Introduction to this compound

This compound is a thiazole (B1198619) derivative that exhibits high affinity and selectivity for PPARβ/δ.[2] PPARs are a group of nuclear hormone receptors that function as transcription factors to regulate the expression of a multitude of genes involved in metabolism, cell development, and inflammation.[1] There are three identified PPAR isoforms: PPARα, PPARγ, and PPARβ/δ.[1] While all three have been implicated in the regulation of inflammatory responses, this compound's specific activation of PPARβ/δ provides a targeted approach to modulating these processes. Its anti-inflammatory effects have been observed in various preclinical models, including those for gut ischemia/reperfusion injury, pulmonary inflammation, and neuroinflammation.[3][4][5]

Mechanism of Action: PPARβ/δ Activation

Upon binding to PPARβ/δ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. The anti-inflammatory actions of this compound are largely attributed to its ability to interfere with the activity of pro-inflammatory transcription factors, primarily through transrepression mechanisms. This involves the PPARβ/δ complex directly or indirectly inhibiting the signaling cascades of key inflammatory pathways.

Impact on Key Inflammatory Pathways

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to potently suppress NF-κB signaling. In a model of periodontitis, treatment with this compound prevented the degradation of IκBα and significantly inhibited the expression of the NF-κB p65 subunit in gingivomucosal tissues.[6] Similarly, in a mouse model of gut ischemia/reperfusion injury, administration of this compound (0.1 mg/kg, i.p.) significantly reduced NF-κB expression.[3] The mechanism appears to involve the PPARβ/δ complex interfering with the transcriptional activity of NF-κB p65.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular stimuli into cellular responses, including inflammation.

Studies have shown that this compound can modulate MAPK signaling. In a model of lung inflammation induced by bleomycin (B88199), this compound treatment (0.3 mg/kg, i.p.) was found to decrease the phosphorylation of ERK.[7] Another study in cardiac myocytes demonstrated that this compound attenuated ERK1/2 phosphorylation that was stimulated by growth-promoting agonists.[8] This suggests that this compound's anti-inflammatory effects may, in part, be mediated through the downregulation of the ERK signaling cascade. The precise mechanisms of how PPARβ/δ activation by this compound leads to reduced ERK phosphorylation are still under investigation but may involve the activation of phosphatases that dephosphorylate key components of the MAPK pathway.

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors.

Direct evidence detailing the specific interaction of this compound with the JAK-STAT pathway in inflammatory contexts is less abundant compared to the NF-κB and MAPK pathways. However, given that PPARβ/δ activation can regulate the expression of various cytokines and their receptors, it is plausible that this compound indirectly influences JAK-STAT signaling. By reducing the levels of pro-inflammatory cytokines that activate this pathway, this compound could lead to a downstream dampening of JAK-STAT-mediated gene transcription. Further research is required to elucidate the direct or indirect mechanisms of this compound on this pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings on the reduction of inflammatory markers.

Table 1: In Vivo Studies

| Model | Animal | This compound Dose | Inflammatory Marker | Result | Reference |

| Gut Ischemia/Reperfusion | Mouse | 0.1 mg/kg, i.p. | TNF-α | Significantly reduced | [3] |

| Gut Ischemia/Reperfusion | Mouse | 0.1 mg/kg, i.p. | IL-1β | Significantly reduced | [3] |

| Pulmonary Inflammation (LPS) | Mouse | 30 mg/kg | IL-6 | Significantly decreased | [4] |

| Pulmonary Inflammation (LPS) | Mouse | 30 mg/kg | IL-1β | Significantly decreased | [4] |

| Pulmonary Inflammation (LPS) | Mouse | 30 mg/kg | TNF-α | Significantly decreased | [4] |

| Pulmonary Inflammation (Bleo) | Mouse | 0.3 mg/kg, i.p. | TNF-α | Significantly inhibited | [7] |

| Pulmonary Inflammation (Bleo) | Mouse | 0.3 mg/kg, i.p. | IL-1β | Significantly inhibited | [7] |

| Periodontitis | Rat | 0.03 & 0.1 mg/kg | TNF-α | Not significantly reduced | [9] |

| Periodontitis | Rat | 0.03 & 0.1 mg/kg | IL-1β | Not significantly reduced | [9] |

| Hemorrhagic Shock | Mouse | 0.3 mg/kg | IL-6 | Significantly increased | [10] |

| Hemorrhagic Shock | Mouse | 0.3 mg/kg | IL-1β | Significantly increased | [10] |

Table 2: In Vitro Studies